molecular formula C81H86O21Si B134119 Xylotetraose derivative CAS No. 140222-29-3

Xylotetraose derivative

Número de catálogo: B134119
Número CAS: 140222-29-3
Peso molecular: 1423.6 g/mol
Clave InChI: MFAFGYSWBDPBHB-GYFIFSNJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xylotetraose derivative (C₈₁H₈₆O₂₁Si) is a chemically modified tetrameric xylooligosaccharide (XOS) with a degree of polymerization (DP) of 4. Its structure includes stereochemical modifications such as benzyl groups and a trimethylsilyl ethyl moiety, enhancing its stability and bioactivity . The compound’s complex architecture, including multiple hydrogen-bonding sites and hydrophobic regions, enables unique interactions with enzymes and cellular receptors, making it valuable in biochemical and pharmaceutical research .

Propiedades

Número CAS

140222-29-3

Fórmula molecular

C81H86O21Si

Peso molecular

1423.6 g/mol

Nombre IUPAC

[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate

InChI

InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1

Clave InChI

MFAFGYSWBDPBHB-GYFIFSNJSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

SMILES isomérico

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

SMILES canónico

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

Sinónimos

2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside
xylotetraose derivative

Origen del producto

United States

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Degradation Pathways

Xylotetraose derivatives undergo hydrolysis via xylanolytic enzymes, primarily endo-β-1,4-xylanases (EC 3.2.1.8) and β-xylosidases (EC 3.2.1.37). These enzymes cleave internal glycosidic bonds to produce shorter xylooligosaccharides or xylose monomers:

  • Endoxylanase action : Fusarium oxysporum endoxylanases hydrolyze xylotetraose into xylobiose (X2) and xylotriose (X3) as primary products .

  • β-Xylosidase action : Further breakdown of X2/X3 into xylose occurs intracellularly, with xylobiose identified as the key inducer of xylanase gene expression .

Key Data :

ParameterValue (Xylotetraose)Source
Degradation half-life<1 hour
Main hydrolysis productsXylobiose, xylotriose
Intracellular uptake rateRapid (peaks at 1h)

Enzymatic Polymerization

Xylotetraose derivatives act as primers for biocatalytic polymerization using glycosyltransferases. For example:

  • KfXYS1 (a glycosynthase) elongates xylotetraose primers with UDP-xylose (UDP-Xyl) to synthesize high-DP xylan polymers .

  • Reaction kinetics show UDP-Xyl consumption correlates with insoluble aggregate formation (DP ≥18), while soluble products have lower DP (13–15) .

Polymerization Conditions and Outcomes :

PrimerUDP-Xyl:Primer RatioAvg. DP (Soluble)Avg. DP (Aggregates)
Xylotetraose12:11418
XUX*12:11325

*XUX: Methyl-glucuronic acid-substituted xylotriose .

Chemical Derivatization and Functionalization

Xylotetraose derivatives are modified to enhance stability or introduce novel properties:

  • Acetylation : Reaction with acetic anhydride under alkaline conditions yields acetylated xylotetraose, improving hydrophobicity for material science applications .

  • Sulfation : Sulfated derivatives exhibit enhanced bioactivity, though specific reaction protocols remain proprietary .

Synthesis Efficiency :

Derivative TypeYield (%)Key Application
Acetylated78–85Biodegradable films
Sulfated60–68Anticoagulant research

Catalytic Mechanisms in Acidic Environments

Family GH11 xylanases (e.g., Trichoderma reesei XYNI) hydrolyze xylotetraose via a double-displacement mechanism:

  • Nucleophilic attack : Glu75 (conserved in GH11) forms a covalent glycosyl-enzyme intermediate.

  • Acid-base catalysis : Glu164 protonates the departing xylose unit, completing hydrolysis .

pH Optima : These enzymes operate efficiently at pH 2.0–4.0 due to a hydrogen-bond network involving Asp33, which lowers the pKa of Glu164 .

Industrial and Environmental Relevance

  • Biorefining : Xylotetraose derivatives are intermediates in lignocellulosic biomass processing, with yields up to 22% under acid-catalyzed hydrothermal conditions .

  • Green Chemistry : Enzymatic synthesis (e.g., KfXYS1) aligns with EPA Principle #9 by minimizing stoichiometric reagents and waste .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural Comparison of Xylotetraose Derivative and XOS

Compound DP Molecular Formula Key Modifications Key Interactions
Xylotetraose 4 C₈₁H₈₆O₂₁Si Benzyl groups, silyl ethyl moiety H-bonds, hydrophobic interactions
Xylobiose 2 C₁₀H₁₈O₉ None Weak H-bonds (-7.7 kcal/mol)
Xylotriose 3 C₁₅H₂₆O₁₃ None Moderate binding (-9.7 kcal/mol)
Xylohexaose 6 C₃₀H₅₂O₂₅ None Strong H-bonds (-11.7 kcal/mol)
Xyloheptaose 7 C₃₅H₆₀O₂₉ None Optimal binding (-11.9 kcal/mol)

Key Insights :

  • Higher DP XOS (DP5–7) generally exhibit stronger binding to proteins like glutathione reductase (GR) and Toll-like receptor 4 (TLR4) due to increased hydrogen-bonding capacity .
  • This compound’s modified structure enhances its stability compared to unmodified XOS, enabling prolonged bioactivity .

Enzymatic Hydrolysis and Catalytic Efficiency

Table 2: Hydrolysis Products and Catalytic Efficiency

Enzyme Source Substrate Main Products Catalytic Efficiency (kcat/Km) Reference
GH10 Xylanase (P. funiculosum) Xylotetraose Xylobiose 1.0 (relative)
GH11 Xylanase (P. griseofulvum) Xylotetraose Xylobiose, xylotriose 1.0 (relative)
XynHB (S. cerevisiae) Beechwood xylan Xylobiose > xylotriose > xylotetraose N/A
Xyl3 (P. chrysogenum P33) Xylopentaose Xylotetraose, xylobiose Synergistic effect

Key Insights :

  • Xylotetraose is both a hydrolysis product (e.g., from xylohexaose via GH10 xylanases) and a substrate cleaved into xylobiose .
  • Catalytic efficiency for xylotetraose is lower than for longer XOS (e.g., xylohexaose has 8.8× higher kcat/Km than xylotetraose in GH10 enzymes) .

Table 3: Receptor Binding and Bioactivity

Compound Target Protein Binding Energy (kcal/mol) Key Interactions Biological Role
Xylotetraose TLR4/MD-2 N/A 6 H-bonds (ASP101 unfavorable) Modulates TLR4 signaling
Xylohexaose Glutathione reductase -11.7 11 H-bonds, stable binding Antitumor via antioxidant pathways
This compound Enzymes (e.g., GH10) N/A HOMO-LUMO gap (175.5 kcal/mol) Enhanced enzyme binding

Key Insights :

  • Xylotetraose forms fewer H-bonds with GR (-9.7 kcal/mol) compared to xylohexaose (-11.7 kcal/mol) but interacts uniquely with TLR4, influencing immune responses .
  • The derivative’s lower HOMO-LUMO gap (175.5 kcal/mol) facilitates enzyme-substrate interactions, critical for its role in enzyme assays .

Q & A

Q. What enzymatic conditions optimize the production of xylotetraose from lignocellulosic biomass?

Xylotetraose is synthesized via controlled hydrolysis of xylan using xylanases. Optimal conditions include enzyme-to-substrate ratios (e.g., 10–20 U/g), incubation times (12–24 hours), and pH 5.0–6.0 at 40–50°C. For example, enzymatic extracts from Syrah grape pomace yielded xylotetraose as a primary product under these parameters, validated via HPLC . Adjusting incubation time and enzyme concentration can modulate xylotetraose yield versus higher oligomers (e.g., xylopentaose).

Q. How can acid and enzymatic hydrolysis methods be compared for xylotetraose yield and purity?

Acid hydrolysis (e.g., 20% acetic acid at 140°C for 20 minutes) produces xylotetraose alongside xylobiose and xylotriose but risks generating furfural byproducts. Enzymatic methods avoid toxic solvents and yield purer profiles (e.g., 90.1% xylooligosaccharides with minimal xylose). Quantitative comparison requires HPAEC-PAD analysis to resolve oligomer distributions and quantify impurities .

Q. What analytical techniques are critical for characterizing xylotetraose structural integrity?

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the gold standard for resolving xylotetraose from other oligomers. NMR spectroscopy (e.g., 13C^{13}\text{C}-NMR) confirms glycosidic linkages, while MALDI-TOF MS validates molecular weight. For adsorption studies, combine these with surface-sensitive techniques like DFT simulations .

Advanced Research Questions

Q. How can computational models improve predictions of xylotetraose adsorption on catalytic surfaces?

Density functional theory (DFT) and neural network potentials (e.g., NequIP) model adsorption conformers. Training datasets must include diverse xylotetraose-surface configurations to avoid structural relaxation failures (e.g., incomplete chain adsorption on Cu(111)). Retraining NequIP with adsorption-specific data reduced DFT deviation by 30% in bond-length accuracy .

Q. What experimental designs resolve contradictions in enzymatic degradation kinetics of xylotetraose?

Conflicting hydrolysis rates may arise from β-xylosidase/xylanase synergy. Design time-course assays (0–24 hours) with varying enzyme ratios (e.g., XynA:XynB = 1:1 to 1:3) and quantify products via HPLC. For instance, combining XynA (endoxylanase) and XynB (β-xylosidase) increased xylose yield 4-fold compared to single-enzyme systems .

Q. How do xylotetraose derivatives influence prebiotic activity assays, and how can confounding variables be controlled?

Prebiotic activity is assessed via in vitro fermentation with probiotic strains (e.g., Bifidobacterium). Control pH, temperature, and oligomer purity (e.g., filter through 0.45 μm membranes). Use differential scanning calorimetry (DSC) to confirm xylotetraose stability under assay conditions. Note that DP > 4 oligomers may require extended fermentation times (>12 hours) for full utilization .

Q. What methodologies address quantification challenges for xylotetraose in mixed oligomer systems?

Subtract xylose equivalents of lower DP oligomers (xylobiose, xylotriose) from total xylose via HPAEC-PAD. For DP > 6, use mass balance equations:

XOS>6=Total XOS(xylobiose+xylotriose+xylotetraose+xylopentaose)\text{XOS}_{>6} = \text{Total XOS} - (\text{xylobiose} + \text{xylotriose} + \text{xylotetraose} + \text{xylopentaose})

Calibrate with Megazyme standards and validate with spiked recovery tests .

Methodological Guidelines

  • Experimental Replication : Detailed protocols (enzyme sources, reaction conditions) must be included in supplementary materials to ensure reproducibility .
  • Data Validation : Cross-verify computational adsorption models with spectroscopic data (e.g., IR spectroscopy for surface bonding) .
  • Ethical Reporting : Disclose all conflicts, such as enzyme supplier biases or funding sources impacting data interpretation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.